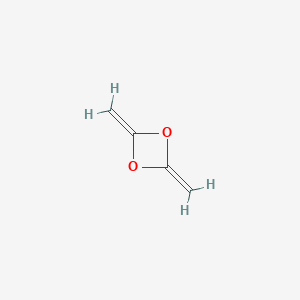
2,4-Dimethylidene-1,3-dioxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylidene-1,3-dioxetane is a heterocyclic organic compound characterized by a four-membered ring structure consisting of alternating oxygen and carbon atoms. This compound is known for its chemiluminescent properties, which means it can emit light as a result of a chemical reaction. The unique structure and properties of this compound make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2,4-Dimethylidene-1,3-dioxetane typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of two carbonyl compounds. The reaction conditions often require low temperatures to stabilize the intermediate products. For instance, the synthesis of 3,3,4-trimethyl-1,2-dioxetane, a related compound, was achieved by a cycloaddition reaction at low temperatures, resulting in the formation of acetone and acetaldehyde with weak blue light emission .
Analyse Des Réactions Chimiques
2,4-Dimethylidene-1,3-dioxetane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its chemiluminescent reactions, where it emits light upon decomposition. The thermal decomposition of dioxetanes, including this compound, typically results in the formation of carbonyl compounds. Common reagents used in these reactions include molecular oxygen and hydrogen peroxide .
Applications De Recherche Scientifique
2,4-Dimethylidene-1,3-dioxetane has several scientific research applications due to its chemiluminescent properties. It is used in bioluminescence imaging, genetic engineering, and forensic serology to identify blood traces . The compound’s ability to emit light upon decomposition makes it valuable in various biological and chemical applications, including the development of chemiluminescent probes for detecting various molecules .
Mécanisme D'action
The mechanism of action of 2,4-Dimethylidene-1,3-dioxetane involves the thermal decomposition of the compound, leading to the formation of excited electronic states. This process generates a high-energy intermediate that emits light as it returns to its ground state. The decomposition mechanism typically follows a two-step biradical pathway, starting with the cleavage of the peroxide bond, followed by carbon-carbon bond elongation .
Comparaison Avec Des Composés Similaires
2,4-Dimethylidene-1,3-dioxetane is similar to other dioxetanes and dioxetanones, which also exhibit chemiluminescent properties. For example, 3,3,4-trimethyl-1,2-dioxetane and 3-tert-butyl-1,2-dioxetanone are related compounds that have been studied for their light-emitting properties . this compound is unique due to its specific structure and the conditions under which it decomposes to emit light.
Propriétés
Numéro CAS |
68498-71-5 |
|---|---|
Formule moléculaire |
C4H4O2 |
Poids moléculaire |
84.07 g/mol |
Nom IUPAC |
2,4-dimethylidene-1,3-dioxetane |
InChI |
InChI=1S/C4H4O2/c1-3-5-4(2)6-3/h1-2H2 |
Clé InChI |
KBJDDRPNAQWGNT-UHFFFAOYSA-N |
SMILES canonique |
C=C1OC(=C)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


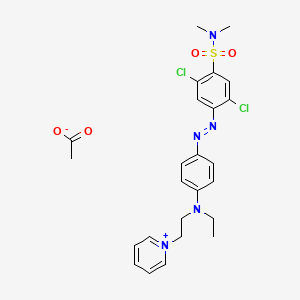
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
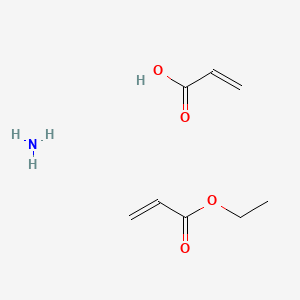
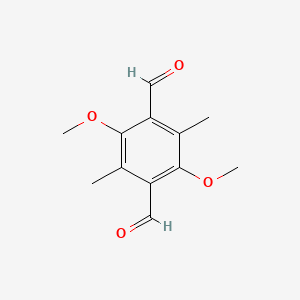

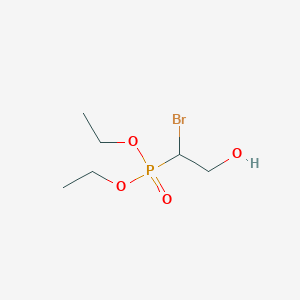
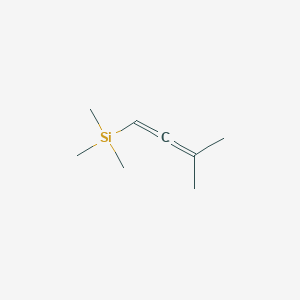
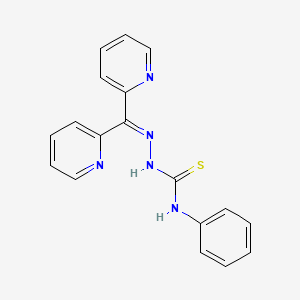
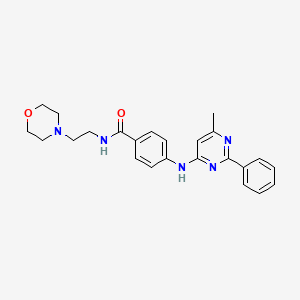
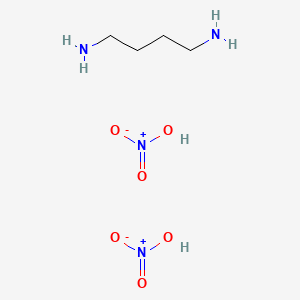
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
![Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14477161.png)
![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
![4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14477191.png)
